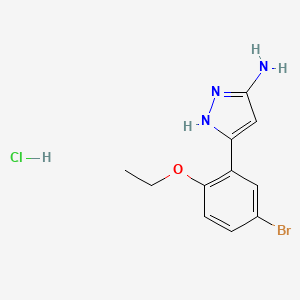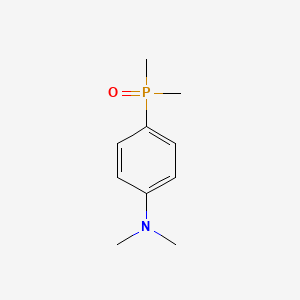![molecular formula C17H17NO2 B12854000 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is a chemical compound characterized by the presence of a morpholine ring attached to a biphenyl structure with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling of the morpholine ring with the biphenyl structure, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the morpholine ring under basic conditions.
Major Products Formed:
Oxidation: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, thereby disrupting lysosomal pH homeostasis . This mechanism is particularly relevant in the context of developing therapeutic agents for lysosome-involved diseases.
Comparación Con Compuestos Similares
- 4-(4-Morpholinyl)aniline
- 4-(4-Morpholinyl)phenylamine
- 4-(4-Morpholinyl)benzonitrile
Comparison: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the morpholine ring and the biphenyl structure with an aldehyde group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(4-Morpholinyl)aniline is primarily used in the preparation of CNS active agents, 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde’s aldehyde group allows for additional functionalization and diverse applications .
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
3-(4-morpholin-4-ylphenyl)benzaldehyde |
InChI |
InChI=1S/C17H17NO2/c19-13-14-2-1-3-16(12-14)15-4-6-17(7-5-15)18-8-10-20-11-9-18/h1-7,12-13H,8-11H2 |
Clave InChI |
ZMZPOIZSHZMPGV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
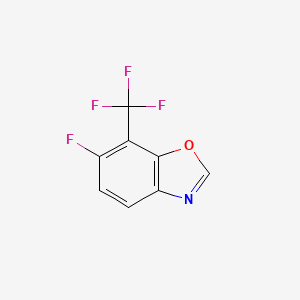
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)

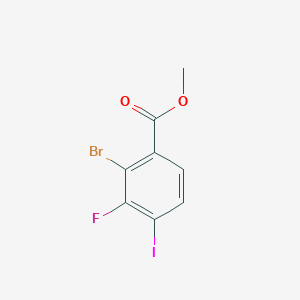
![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
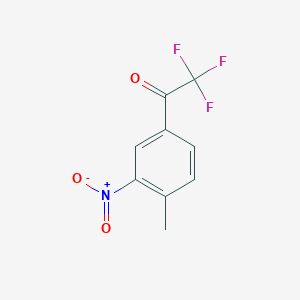
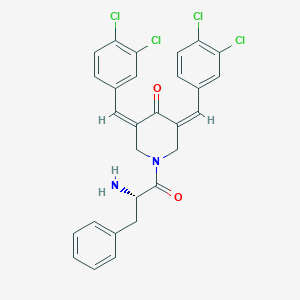

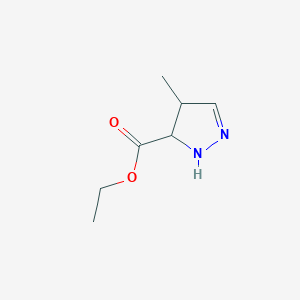
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)

